molecular formula C18H21BrN2O B4999229 1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine

1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4999229
M. Wt: 361.3 g/mol
InChI Key: DXPUQIAARRIDTM-UHFFFAOYSA-N
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Description

1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained popularity as a recreational drug due to its stimulant properties. However,

Mechanism of Action

1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This results in the stimulant effects of the drug, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to cause changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine has advantages in lab experiments due to its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, the stimulant effects of the drug can also be a limitation, as they may interfere with the interpretation of experimental results.

Future Directions

1. Investigating the potential therapeutic applications of 1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine in the treatment of anxiety and depression.
2. Studying the effects of this compound on the dopaminergic system and its potential as a treatment for Parkinson's disease.
3. Investigating the molecular mechanisms underlying the stimulant effects of this compound.
4. Studying the long-term effects of this compound on the brain and behavior.
5. Developing more selective and potent derivatives of this compound for use as research tools and potential therapeutics.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications and has been extensively studied for its effects on the dopaminergic and serotonergic systems. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for various neurological disorders.

Synthesis Methods

1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine can be synthesized using a multistep process that involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyphenyl magnesium bromide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2-bromobenzyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been investigated as a potential treatment for Parkinson's disease due to its dopaminergic properties.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-22-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPUQIAARRIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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